Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a tert-butoxycarbonyl-protected amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the tert-Butoxycarbonyl-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets. The methyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar tert-butoxycarbonyl-protected amino group but differs in the core structure and functional groups.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds share the tert-butoxycarbonyl protection but are used in different applications, such as peptide synthesis.
Indole derivatives: These compounds have a different core structure but may share similar functional groups and reactivity.
Properties
Molecular Formula |
C17H21N3O5 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxoquinazoline-7-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-17(2,3)25-16(23)18-7-8-20-10-19-13-9-11(15(22)24-4)5-6-12(13)14(20)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,23) |
InChI Key |
CPFDLIVTGFPVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=NC2=C(C1=O)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.